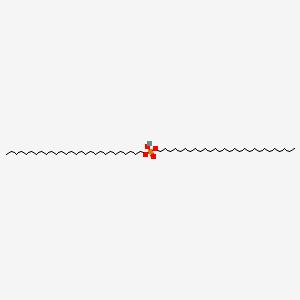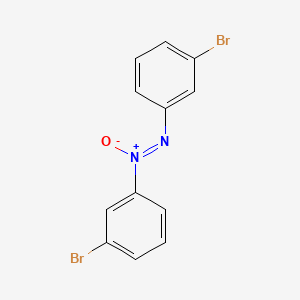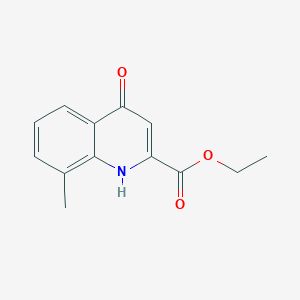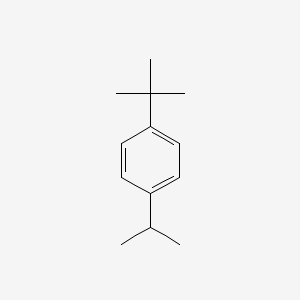![molecular formula C19H17FN2O4 B14163380 N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan CAS No. 929248-88-4](/img/structure/B14163380.png)
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan is a synthetic derivative of the amino acid tryptophan. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a fluorine atom at the 4-position of the indole ring. The benzyloxycarbonyl group is commonly used in organic synthesis to protect amine groups during chemical reactions, while the fluorine atom can influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluoro-L-tryptophan is protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base such as sodium bicarbonate. This reaction is carried out at room temperature to yield the protected intermediate.
Purification: The reaction mixture is purified using standard techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan can undergo various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Common Reagents and Conditions
Hydrogenation: Pd/C, H₂ gas
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., DMF, DMSO)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products
Deprotected Amines: Removal of the Cbz group yields 4-fluoro-L-tryptophan.
Substituted Derivatives: Nucleophilic substitution results in various substituted tryptophan derivatives.
Oxidized and Reduced Products: Oxidation and reduction yield indole-2,3-dione and indoline derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in studies of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The fluorine atom can enhance binding affinity and specificity to target proteins or enzymes. The compound’s effects are mediated through pathways involving indole derivatives and fluorinated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-tryptophan: Lacks the fluorine atom, resulting in different reactivity and biological activity.
4-Fluoro-L-tryptophan: Lacks the benzyloxycarbonyl group, making it more reactive and less selective in certain reactions.
N-[(Benzyloxy)carbonyl]-L-proline: Contains a different amino acid backbone, leading to distinct chemical properties and applications.
Uniqueness
N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan is unique due to the combination of the benzyloxycarbonyl protecting group and the fluorine atom. This dual modification provides enhanced stability, selectivity, and reactivity, making it a valuable tool in synthetic chemistry and biomedical research.
Eigenschaften
CAS-Nummer |
929248-88-4 |
|---|---|
Molekularformel |
C19H17FN2O4 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
(2S)-3-(4-fluoro-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H17FN2O4/c20-14-7-4-8-15-17(14)13(10-21-15)9-16(18(23)24)22-19(25)26-11-12-5-2-1-3-6-12/h1-8,10,16,21H,9,11H2,(H,22,25)(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
MJZVIXVJHBOSOE-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)F)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C(=CC=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)



![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)
